1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid
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Overview
Description
1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of urea with malonic acid derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its interactions with enzymes and nucleic acids.
Medicine: The compound has potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or interfering with substrate binding. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription .
Molecular Targets and Pathways
Enzymes: The compound targets enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase.
Comparison with Similar Compounds
1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid can be compared with other pyrimidine derivatives:
1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a similar pyrimidine core but differs in its oxidation state and functional groups.
1,3-dimethyl-2-oxohexahydropyrimidine: Another related compound with a different degree of saturation in the pyrimidine ring.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and oxidation state, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H9N2O4+ |
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Molecular Weight |
185.16 g/mol |
IUPAC Name |
1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c1-8-3-4(6(11)12)5(10)9(2)7(8)13/h3-4H,1-2H3/p+1 |
InChI Key |
WCCBUKRESOWSLK-UHFFFAOYSA-O |
Canonical SMILES |
CN1C(=O)C(C=[N+](C1=O)C)C(=O)O |
Origin of Product |
United States |
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